2-(Indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one
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Overview
Description
2-(Indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one is a complex organic compound that features an indoline moiety, a naphthalenesulfonyl group, and a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.
Sulfonylation: The naphthalenesulfonyl group can be introduced via sulfonylation reactions using reagents like naphthalenesulfonyl chloride.
Piperazine Introduction: The piperazine ring can be incorporated through nucleophilic substitution reactions.
Final Coupling: The final step often involves coupling the indoline and piperazine derivatives under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the indoline moiety, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the indoline moiety.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for binding to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use as therapeutic agents for various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(Indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Indolin-1-yl)-1-(4-(benzenesulfonyl)piperazin-1-yl)ethan-1-one
- 2-(Indolin-1-yl)-1-(4-(methanesulfonyl)piperazin-1-yl)ethan-1-one
Uniqueness
- Structural Features : The presence of the naphthalenesulfonyl group distinguishes it from other similar compounds.
- Biological Activity : It may exhibit unique biological activities due to its specific structural features.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c28-24(18-26-12-11-20-6-3-4-8-23(20)26)25-13-15-27(16-14-25)31(29,30)22-10-9-19-5-1-2-7-21(19)17-22/h1-10,17H,11-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLVPXNZVOVLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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